molecular formula C18H11N3O B048642 Luotonin A CAS No. 205989-12-4

Luotonin A

Número de catálogo: B048642
Número CAS: 205989-12-4
Peso molecular: 285.3 g/mol
Clave InChI: LUMDXNLBIYLTER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bromofosfamida, también conocida como (S)-(-)-bromofosfamida, es un compuesto sintético que pertenece a la clase de fármacos oxazaphosphorine. Es un análogo de bromo enantioméricamente puro de ifosfamida, un agente quimioterapéutico conocido. La bromofosfamida ha mostrado una actividad antitumoral significativa y se está evaluando su posible uso en el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

La bromofosfamida tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La bromofosfamida ejerce sus efectos mediante la alquilación del ADN, lo que lleva a la formación de enlaces cruzados entre las hebras de ADN. Esto interrumpe la replicación y la transcripción del ADN, lo que finalmente provoca la muerte celular. El compuesto se dirige a las células cancerosas que se dividen rápidamente, lo que lo hace efectivo en el tratamiento de tumores. Las vías moleculares involucradas incluyen la activación de los mecanismos de reparación del ADN y la inducción de apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de bromofosfamida implica varios pasos clave:

    Condensación: La 2-cloro-3-(alfa-metilbencil)tetrahidro-2H-1,3,2-oxaazaphosphorine 2-óxido quiral se condensa con 2-cloroetilamina para formar el derivado 2-(cloroetilamino).

    Hidrogenación catalítica: El grupo auxiliar quiral se elimina mediante hidrogenación catalítica utilizando gas hidrógeno sobre paladio sobre carbono, produciendo ®-2-(2-cloroetilamino)tetrahidro-2H-1,3,2-oxaazaphosphorine 2-óxido.

    Acilación: El compuesto resultante se acila con bromuro de bromoacetilo en presencia de bromhidrato de trietilamina para producir bromoacetamida.

    Reducción: El grupo carbonilo de la amida se reduce utilizando borohidruro de sodio y éter dietílico de trifluoruro de boro.

Métodos de producción industrial

La producción industrial de bromofosfamida sigue rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El proceso implica un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, para garantizar la calidad y la eficacia consistentes del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La bromofosfamida experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: La bromofosfamida se puede oxidar para formar varios metabolitos.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.

    Sustitución: La bromofosfamida puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados bromados y clorados, así como metabolitos oxidados y reducidos .

Comparación Con Compuestos Similares

La bromofosfamida se compara con otros derivados de oxazaphosphorine, como:

    Ciclofosfamida: Otro agente alquilante del ADN con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.

    Ifosfamida: Un análogo estructural de bromofosfamida con un espectro más amplio de actividad antitumoral.

    Trofosfamida: Un profármaco que se metaboliza a agentes alquilantes activos en el cuerpo.

La bromofosfamida es única debido a su pureza enantiomérica y su sustitución específica de bromo, que confieren propiedades farmacológicas distintas y potencialmente índices terapéuticos mejorados .

Actividad Biológica

Luotonin A, a natural alkaloid derived from the plant L. luotonin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential applications in agriculture as a fungicide and insecticide.

This compound primarily exerts its biological effects through the inhibition of topoisomerase I (Topo I), an essential enzyme involved in DNA replication and transcription. The compound stabilizes the Topo I-DNA covalent complex, leading to DNA cleavage and subsequent cell death. This mechanism is crucial for its cytotoxicity against cancer cells.

The structure-activity relationship (SAR) studies have revealed that modifications to this compound can enhance its potency. For instance, the introduction of various substituents on the A and E rings has been shown to significantly improve antiproliferative activity against human tumor cell lines, such as:

CompoundCell LineIC50 (µM)
This compoundSW480>100
4,9-Diamino-Luotonin ASW4802.03
4,9-Diamino-Luotonin AHL600.82
1,3-Dimethoxy-Luotonin AIshikawa5.84
8-Piperazinyl-Luotonin AHepG23.58

These results indicate that certain derivatives of this compound possess enhanced cytotoxicity comparable to established chemotherapeutic agents like camptothecin .

Anticancer Activity

This compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects:

  • In vitro Studies : In a series of studies, this compound and its analogues exhibited potent activity against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell growth.
  • Comparative Efficacy : The original this compound showed limited activity with IC50 values greater than 100 µM in some assays, whereas modified derivatives demonstrated much lower IC50 values, indicating improved potency. For example, the 4-Cl analogue exhibited enhanced cytotoxicity compared to this compound itself .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential:

  • Fungicidal Activity : Recent studies have shown that this compound exhibits fungicidal activity against Botrytis cinerea, a common plant pathogen. The natural compound displayed an inhibitory rate similar to that of ribavirin in antiviral assays, indicating potential applications in agriculture as a fungicide .
  • Insecticidal Activity : Certain analogues of this compound have also demonstrated insecticidal properties, suggesting that these compounds could be developed into environmentally friendly pesticides .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on SW480 Cell Line : The introduction of amino groups into the structure led to significant increases in cytotoxicity. The derivative 4,9-diamino-Luotonin A showed an IC50 of 2.03 µM against SW480 cells, indicating strong antiproliferative effects comparable to existing drugs used in clinical settings .
  • Evaluation Against Multiple Cell Lines : In a comprehensive study involving various human tumor cell lines (including MDA-MB-231 and HeLa), modified derivatives exhibited superior activity compared to the parent compound. Some derivatives achieved IC50 values below 5 µM, demonstrating their potential as therapeutic agents .

Propiedades

IUPAC Name

3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMDXNLBIYLTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347723
Record name Luotonin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205989-12-4
Record name Luotonin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205989-12-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luotonin A
Reactant of Route 2
Luotonin A
Reactant of Route 3
Luotonin A
Reactant of Route 4
Luotonin A
Reactant of Route 5
Luotonin A
Reactant of Route 6
Luotonin A
Customer
Q & A

Q1: What is the primary biological target of luotonin A?

A1: this compound is a potent inhibitor of human DNA topoisomerase I []. It stabilizes the topoisomerase I-DNA covalent binary complex, leading to DNA strand breaks and ultimately cell death [].

Q2: Does this compound affect topoisomerase II?

A3: Yes, some studies indicate that this compound and certain derivatives can inhibit topoisomerase II, although the potency might be lower compared to its effect on topoisomerase I [, ].

Q3: Are there any other potential biological targets of this compound besides topoisomerases?

A4: Research suggests that this compound's mechanism of action might extend beyond topoisomerase I inhibition. Studies on a 4-amino this compound derivative revealed a significant G2/M cell cycle arrest, hinting towards additional targets or atypical inhibition mechanisms [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O2, and its molecular weight is 300.31 g/mol.

Q5: Is there information available about the material compatibility of this compound?

A5: The provided research focuses primarily on the synthesis and biological evaluation of this compound and its derivatives. Information regarding its compatibility with specific materials is not explicitly discussed.

Q6: Does this compound exhibit any catalytic properties?

A6: The research primarily focuses on this compound's role as an inhibitor of topoisomerase I, and there is no mention of its catalytic activity.

Q7: Have any computational studies been conducted to understand the interaction of this compound with topoisomerase I?

A8: Yes, docking studies have been performed to investigate the binding mode of this compound and its analogues to the topoisomerase I-DNA complex []. These studies revealed that some promising analogues, particularly those with a 3,5-dimethylphenyl substituent on the B ring, exhibit a novel binding mode distinct from known topoisomerase poisons like topotecan [].

Q8: How does the structure of this compound contribute to its topoisomerase I inhibitory activity?

A9: The pentacyclic ring structure of this compound, particularly its A and B rings, plays a crucial role in its interaction with topoisomerase I [, , ].

Q9: What is the impact of modifications on the A-ring of this compound?

A10: Modifications to the A ring, such as the introduction of amino groups at different positions, can significantly affect the cytotoxic activity and potentially alter the mechanism of action [, ].

Q10: How do modifications on the B-ring impact the biological activity of this compound?

A11: Introducing specific substituents on the B-ring, like a 3,5-dimethylphenyl group, can significantly enhance both topoisomerase I inhibition and cytotoxicity, possibly due to a novel binding mode [].

Q11: Does modifying the D-ring of this compound affect its activity?

A12: Studies show that reducing the planarity of the D-ring in this compound analogues does not completely abolish topoisomerase I/II inhibition or cytotoxicity, suggesting some flexibility in the structure-activity relationship [].

Q12: What is known about the stability of this compound compared to camptothecin?

A13: this compound lacks the labile δ-lactone moiety present in camptothecin, resulting in improved stability [, ].

Q13: Are there any strategies to further enhance the stability and bioavailability of this compound?

A14: Complexation of this compound with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, has shown promise in enhancing its stability, solubility, and consequently, its antitumor activity in vitro [].

Q14: When was this compound first isolated and what were the initial findings about its activity?

A27: this compound was isolated from the Chinese medicinal plant Peganum nigellastrum and initially demonstrated cytotoxic activity against murine leukemia P-388 cells [, ].

Q15: Are there any cross-disciplinary applications of this compound research?

A28: The development of new synthetic methodologies for this compound and its derivatives involves collaborations between organic chemistry, medicinal chemistry, and pharmacology, contributing to advancements in synthetic strategies and drug discovery [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.